![molecular formula C8H10O3 B13517753 rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)
rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of cyclopentadiene as a starting material. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form a bicyclic intermediate. This intermediate is then subjected to hydrolysis and oxidation to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The ketone group in rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid can undergo oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Esters, amides, and other derivatives.
Applications De Recherche Scientifique
Chemistry: rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, ester or amide derivatives may exhibit biological activity and can be explored as potential drug candidates.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid depends on its functional groups. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo nucleophilic substitution. These reactions involve the formation of intermediates that can further react to form the final products.
Molecular Targets and Pathways:
Ketone Group: Can be targeted by nucleophiles such as hydrides or organometallic reagents.
Carboxylic Acid Group: Can react with nucleophiles such as alcohols or amines to form esters or amides.
Comparaison Avec Des Composés Similaires
- rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2R,4S)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Comparison:
- Structural Differences: The presence of different functional groups (e.g., oxo, methyl, aza) in similar compounds can lead to variations in reactivity and applications.
- Reactivity: The ketone group in rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid makes it more reactive towards nucleophiles compared to its analogs with different substituents.
- Applications: While all these compounds can be used in organic synthesis, their specific applications may vary based on their functional groups and reactivity.
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
(1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-7-3-4-1-5(7)6(2-4)8(10)11/h4-6H,1-3H2,(H,10,11)/t4-,5+,6-/m1/s1 |
Clé InChI |
RUOYCLYBCGDWPG-NGJCXOISSA-N |
SMILES isomérique |
C1[C@@H]2C[C@H]([C@H]1C(=O)C2)C(=O)O |
SMILES canonique |
C1C2CC(C1C(=O)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


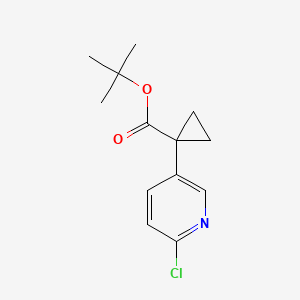
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)

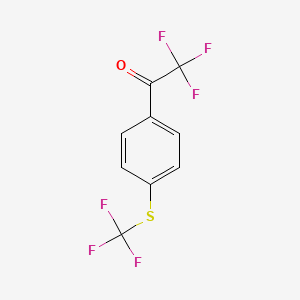

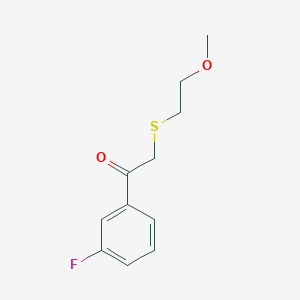
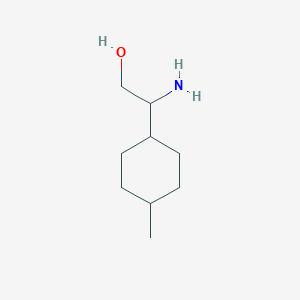
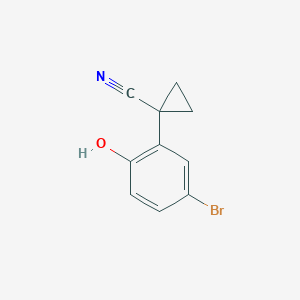
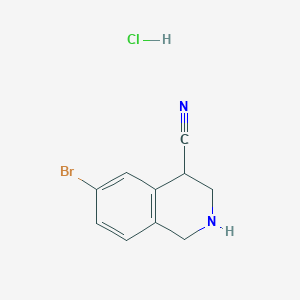

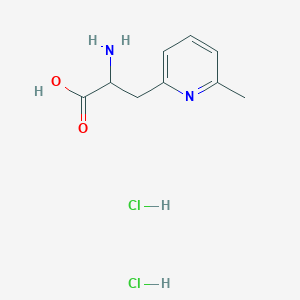
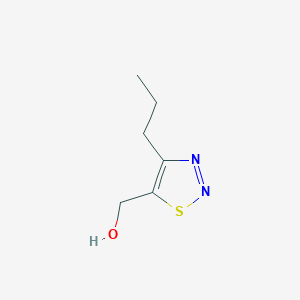
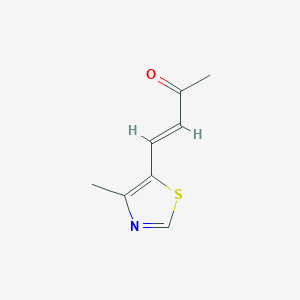
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13517750.png)
